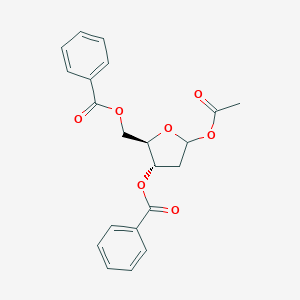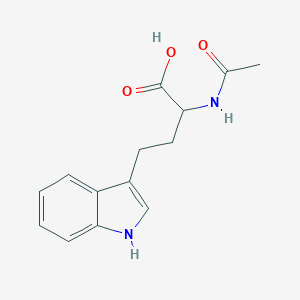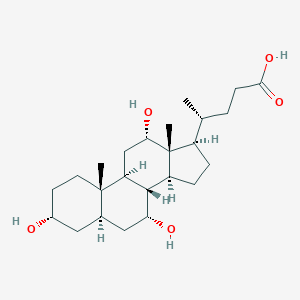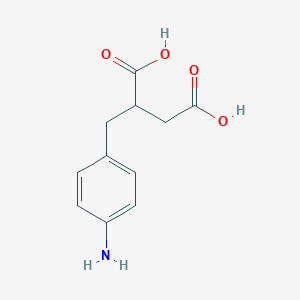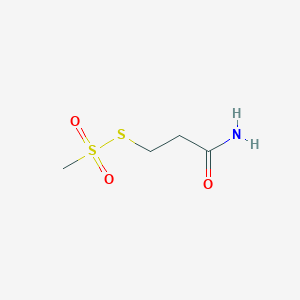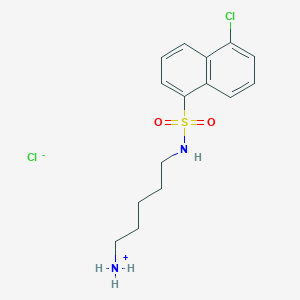
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, have been synthesized through reactions involving sulfonyl chlorides and amine derivatives, characterized by techniques like FTIR, NMR, and X-ray diffraction. The molecular geometries and vibrational frequencies of these compounds can be analyzed and compared with experimental data using Density Functional Theory (DFT) methods (Sarojini et al., 2012).
Molecular Structure Analysis
The molecular structure and stability of sulfonamide compounds are influenced by hyperconjugative interactions and charge delocalization, as analyzed through natural bond orbital (NBO) analysis. The computed atomic charges, frontier molecular orbitals, and molecular electrostatic potential provide insights into the compound's electronic structure and reactivity (Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonamides can be synthesized through various chemical reactions, including nucleophilic aromatic substitution (S(N)Ar) reactions, demonstrating their versatility in chemical synthesis and potential for modification into diverse functional groups (Williams et al., 2010).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting points, and crystalline structure, are critical for their application in different scientific domains. The crystallization behavior and thermal stability can be influenced by the compound's molecular structure and substituents (Sarojini et al., 2012).
Chemical Properties Analysis
The chemical behavior of sulfonamides, including their reactivity towards various reagents and conditions, can be elucidated through detailed spectroscopic and computational studies. Their potential as intermediates in organic synthesis, interaction with biological molecules, and applications in materials science are areas of ongoing research (Sarojini et al., 2012).
Applications De Recherche Scientifique
Fluorescent Probe Studies
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride has been utilized as a fluorescent probe in the study of mixed micelles of phospholipids and bile salts, particularly for the effect of cholesterol incorporation. It was found that the binding of this fluorescent alkylamine increases with the length of the alkyl spacer chain, binds more effectively to micelles containing unsaturated phospholipids, and exhibits quenching of probe fluorescence upon cholesterol incorporation, indicating enhanced rigidity of the mixed micelles (Narayanan, Paul, & Balaram, 1980).
Cell Differentiation Induction
Another study found that naphthalene sulfonamide calmodulin antagonists, including this compound, induce limited myeloid differentiation of the human promyelocytic cell line, HL-60. These inhibitors augment the differentiation observed when HL-60 cells are induced with other agents, suggesting a regulatory role for calmodulin in cell differentiation (Veigl et al., 1986).
Protein Binding Studies
The compound has been used in studies investigating the binding of fluorescent probes to proteins, such as bovine serum albumin, to determine the nature of binding. It was found that its spectral property allows for a sensitive and rapid determination of binding, suggesting a hydrophobic nature of the interaction (Jun et al., 1971).
Plasma Membrane Studies
Dansyl cadaverine, a derivative, has been incorporated into plasma membranes of intact cells for studies, indicating its potential usefulness as a new fluorescent probe in cell membrane studies (Pincus et al., 1975).
Fluorescence Sensing and Imaging
A naphthalene-based sulfonamide Schiff base has been shown to be a fluorescence turn-on probe for selective detection of Al3+ ions, suggesting its potential for intracellular imaging and sensing applications (Mondal et al., 2015).
Mécanisme D'action
Target of Action
The primary target of N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride is calmodulin , a calcium-binding messenger protein . Calmodulin plays a crucial role in various cellular processes, including inflammation, metabolism, apoptosis, muscle contraction, intracellular movement, short-term and long-term memory, nerve growth, and the immune response .
Mode of Action
This compound acts as a calmodulin antagonist . It binds to calmodulin and inhibits the activities of enzymes regulated by Ca2+/calmodulin . This interaction disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they control.
Biochemical Pathways
The compound’s action on calmodulin affects multiple biochemical pathways. For instance, it can inhibit the activation of phosphodiesterases , enzymes that play a key role in cellular signal transduction . By inhibiting these enzymes, the compound can disrupt the normal signaling processes within the cell.
Pharmacokinetics
It’s known that the compound can penetrate the cell membrane and is mainly distributed in the cytoplasm .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given the wide range of processes that calmodulin regulates. One notable effect is the compound’s ability to inhibit cell proliferation , which could have implications for the treatment of diseases characterized by abnormal cell growth, such as cancer.
Propriétés
IUPAC Name |
N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S.ClH/c16-14-8-4-7-13-12(14)6-5-9-15(13)21(19,20)18-11-3-1-2-10-17;/h4-9,18H,1-3,10-11,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIRROLPTDOPIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




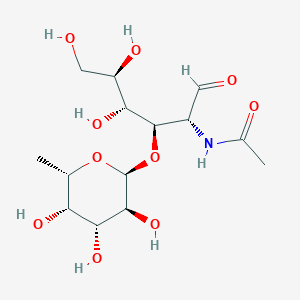
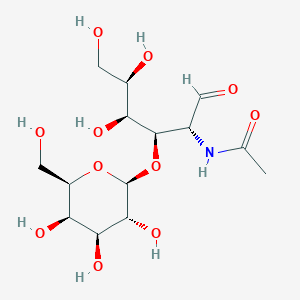
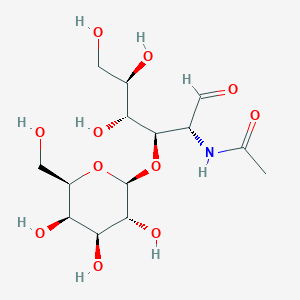
![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)

